2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
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Overview
Description
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2FN3 It is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Flunarizine: A calcium antagonist with similar structural features.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which share some structural similarities and biological activities.
Indole derivatives: Compounds with a benzopyrrole structure, known for their diverse biological activities
Uniqueness
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the benzodiazole ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3.2ClH/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKHMOOVJHKCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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